The table below summarizes the key data available from the search results.
| Property | Value | Source / Notes |
|---|---|---|
| CAS Registry Number | 2915-52-8 | [1] [2] [3] |
| Molecular Formula | C₂₈H₅₂O₄ | [1] [2] [3] |
| Molecular Weight | 452.71 g·mol⁻¹ | [1] [3] [4] |
| Density | 0.921 g/cm³ | [1] [5] [4] |
| Boiling Point | 521.8 °C at 760 mmHg | [1] [5] [4] |
| Flash Point | 245.2 °C | [1] [5] [4] |
| Melting Point | Not specified in results | - |
| Vapor Pressure | 5.52E-11 mmHg at 25°C | [5] [6] |
| Refractive Index | 1.463 | [5] [6] |
| Safety Statements | S26, S36/37/39 | [1] [2] [4] |
| Risk Statements | R36/37/38 | [2] [4] [6] |
While the search results lack detailed experimental methods for Dilauryl maleate itself, they indicate its relevance in specific research areas, which can guide your further investigation:
Based on the general context from the search results, the following diagram outlines a typical workflow for synthesizing and characterizing an ester like this compound. The specific catalysts, reaction conditions, and analysis methods would need to be determined from dedicated synthetic literature.
A generalized workflow for the synthesis and analysis of a chemical compound.
The table below summarizes the key identifiers and available physicochemical data for Dilauryl Maleate (CAS 2915-52-8).
| Property Type | Value / Description |
|---|---|
| CAS Registry Number | 2915-52-8 [1] [2] [3] |
| Molecular Formula | C₂₈H₅₂O₄ [1] [2] [3] |
| Molecular Weight | 452.71 g/mol [1] [2] [3] |
| IUPAC Name | didodecyl (Z)-but-2-enedioate [1] [2] |
| Common Synonyms | This compound; Didodecyl maleate; Maleic acid didodecyl ester [1] [2] [4] |
| Boiling Point | 521.8 °C (at 760 mmHg) [1] [3] |
| Flash Point | 245.2 °C [1] [3] |
| Density | 0.921 g/cm³ [1] [3] |
| Index of Refraction | 1.463 [1] [3] |
Information on the melting point of this compound is inconsistent and unavailable in the sourced technical data:
While detailed protocols for this compound are not provided, the search results indicate general synthetic and application contexts.
The following diagram outlines this general application workflow based on the research description.
Workflow for creating functional oil sorbents using this compound as a co-monomer [1].
Given the lack of specific melting point confirmation and synthesis details, here are suggestions for your next steps:
The primary method for producing dilauryl maleate is the esterification of maleic acid or maleic anhydride with lauryl alcohol [1].
The synthesis can proceed via two main routes, which are illustrated in the following workflow:
The direct esterification reaction is: Maleic Acid + 2 Lauryl Alcohol → this compound + 2 Water [1]
| Parameter | Typical Range | Optimal Condition |
|---|---|---|
| Temperature | 120-170 °C | 140-150 °C |
| Reaction Time | 5-8 hours | 6-7 hours |
| Molar Ratio (Acid:Alcohol) | 1:3 to 1:5 | 1:4 |
| Catalyst Loading | 0.5-2.0% w/w | 1.0-1.5% w/w |
This compound's properties are defined by its two long carbon chains. The table below compares it with other esters in the same family [1].
| Compound Name | Molecular Weight (g/mol) | Unique Features / Properties |
|---|---|---|
| This compound | 452.7 | Two long-chain lauryl groups; amphiphilic, low volatility, high hydrophobicity. |
| Dioctyl Maleate | 370.6 | Shorter alkyl chains; results in lower viscosity. |
| Didecyl Maleate | 398.6 | Intermediate chain length; shares similar applications. |
| Diethyl Maleate | 202.3 | Small, short-chain ester; more volatile and polar. |
The synthesis of Dilauryl Maleate is a specific type of esterification reaction where maleic acid (or its derivatives) reacts with lauryl alcohol. The general process aligns with Fischer esterification or related methods.
Table 1: Core Components for Esterification Synthesis
| Component | Role in this compound Synthesis | Common Examples & Notes |
|---|---|---|
| Carboxylic Acid | Provides one half of the ester molecule; the dicarboxylic acid core. | Maleic acid (HOOC-CH=CH-COOH) or maleic anhydride. Anhydrides often more reactive [1]. |
| Alcohol | Provides the alkoxy group of the ester; the source of the "lauryl" chain. | 1-Dodecanol (Lauryl alcohol, C12H25OH) [1]. |
| Acid Catalyst | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. | Concentrated sulfuric acid (H2SO4) is common; solid acid catalysts (ion-exchange resins) can reduce corrosion and ease purification [1] [2]. |
| Reaction Driving Force | Shifts equilibrium towards ester product by removing water. | Continuous removal of water (e.g., azeotropic distillation with Dean-Stark apparatus) is key for reversible reactions [1]. |
The general mechanism for Fischer esterification, which this reaction would follow, involves several key steps as shown in the workflow below.
Figure 1: Fischer Esterification Mechanism Workflow. This diagram outlines the general steps for acid-catalyzed ester formation, which would apply to the synthesis of this compound [1] [3].
Based on general principles, here is a plausible approach to developing a synthesis protocol for this compound.
Table 2: Suggested Reaction Parameters and Purification Steps
| Parameter | Suggested Condition for this compound | Rationale & Alternatives |
|---|---|---|
| Molar Ratio | ~1:2.2 (Maleic anhydride : Lauryl Alcohol) | Excess alcohol helps drive the double esterification to completion [1]. |
| Catalyst & Loading | 1-5 wt% H22SO4 or solid acid resin | Higher catalyst loadings may speed reaction but can increase side products [2]. |
| Temperature | 100-150°C | Heated to reflux temperature of the reaction mixture for a practical reaction rate. |
| Water Removal | Azeotropic distillation or molecular sieves | Crucial for high yield in equilibrium-controlled reactions [1]. |
| Reaction Time | 4-10 hours (monitor by TLC/acid value) | Time required depends on temperature and catalyst activity. |
| Purification | 1. Washing (dilute NaHCO3, water) 2. Solvent Removal 3. Distillation or Recrystallization | Removes catalyst, excess alcohol, and acid impurities. Final state depends on product physical form [3]. |
Given the lack of a direct recipe, your work will involve optimizing these general conditions.
1. Introduction Pour point depressants (PPDs) are crucial chemical additives that enhance the low-temperature fluidity of waxy crude oils by modifying wax crystallization. Maleate-based polymers, particularly those incorporating long-chain alkyl esters like dilauryl maleate, have demonstrated significant efficacy as PPDs. These polymers function through cocrystallization with paraffin waxes and adsorption on crystal surfaces, disrupting the formation of interconnected wax networks that impede flow [1] [2].
2. Key Chemical Structures and Properties The performance of maleate-based PPDs is highly dependent on the molecular structure of the polymer, particularly the length of the alkyl side chains.
This compound Monomer: This is the di-ester of maleic acid and lauryl (dodecyl) alcohol.
Functional Polymers: this compound is typically copolymerized with other monomers like acrylic acid, various acrylates, or olefins to form comb-like polymer structures that act as effective PPDs [1] [4].
3. Mechanism of Action The mechanism of PPDs is complex and can involve one or more of the following processes, with the following diagram illustrating how maleate-based polymers interact with wax crystals:
4. Quantitative Performance Data Recent studies have synthesized and tested various maleic anhydride-based copolymers. The table below summarizes the performance of different polymer structures as PPDs in Shengli crude oil (initial pour point: 32°C) [1]:
| Polymer ID | Key Monomers (Molar Ratio) | Key Structural Features | Pour Point Reduction (°C) |
|---|---|---|---|
| PPD-1 | Acrylic acid, Propyl acrylate (1:1) | Binary copolymer; short alkyl chains | Data given as "excellent" but specific °C not listed [1] |
| PPD-2 | Acrylic acid, Propyl acrylate, Maleic anhydride (3:3:1) | Ternary copolymer; insertion of maleic anhydride | Data given as "excellent" but specific °C not listed [1] |
| PPD-4 | Methyl methacrylate, Octadecyl acrylate, Maleic anhydride | Long alkyl side chain (C18) from octadecyl acrylate | 12°C (Pour point reduced to 20°C) [1] |
| PPD-5 | Methyl methacrylate, Nonadecyl acrylate, Maleic anhydride | Long alkyl side chain (C19) from nonadecyl acrylate | Performance similar to PPD-4 [1] |
| PPD-7 | Methyl methacrylate, Propyl acrylate, Dibenzyl maleate | Aromatic units (benzyl) from ring-opened maleic anhydride | Not specified, but performed well [1] |
Key Performance Insights:
This protocol outlines the synthesis of PPD-2, a ternary copolymer of acrylic acid, propyl acrylate, and maleic anhydride [1].
Workflow Diagram:
Materials:
Procedure:
This standard protocol describes how to evaluate the synthesized PPD's efficiency in reducing the pour point of a target crude oil [1].
Materials:
Procedure:
Characterization of Synthesized PPDs: Researchers typically characterize the synthesized polymers using several techniques to correlate structure with performance [1]:
This compound (chemical name: didodecyl maleate, CAS No: 2915-52-8) is an organic ester compound derived from maleic acid and lauryl alcohol, featuring a diester structure that makes it particularly valuable as a plasticizer in polymer systems for pharmaceutical and biomedical applications. With its molecular formula of C₂₈H₅₂O₄ and molecular weight of 452.71 g/mol, this compound presents as a colorless to pale yellow liquid that exhibits excellent solubility in most organic solvents while maintaining low volatility and good electrical resistance. These properties make it especially suitable for applications where flexibility enhancement, durability, and resistance to environmental factors are required. [1]
The compound's chemical structure consists of a maleate core with two extended lauryl chains (12-carbon alkyl groups), which facilitates its function as an effective plasticizer by reducing secondary chemical interactions between polymer chains, thereby increasing flexibility and fracture resistance while decreasing elastic modulus, hardness, and viscosity. These characteristics have led to its application in various biomedical systems, particularly in the production of flexible polymeric materials for drug delivery systems, medical devices, and pharmaceutical packaging, where controlled flexibility and biocompatibility are essential requirements. [1]
The comprehensive characterization of this compound's chemical and physical properties provides crucial information for researchers seeking to incorporate this plasticizer into polymer systems for pharmaceutical applications. The quantitative data presented in this section enables accurate material selection and formulation design based on specific application requirements, processing conditions, and performance expectations. Below is a systematic compilation of this compound's fundamental properties derived from experimental analyses and chemical computations. [1]
Table 1: Fundamental Molecular Characteristics of this compound
| Property | Value | Unit | Method/Reference |
|---|---|---|---|
| CAS Registry Number | 2915-52-8 | - | [1] |
| Molecular Formula | C₂₈H₅₂O₄ | - | [1] |
| Molecular Weight | 452.71 | g/mol | [1] |
| EINECS Number | 220-834-0 | - | [1] |
| Density | 0.921 | g/cm³ | [1] |
| Boiling Point | 521.8 | °C at 760 mmHg | [1] |
| Flash Point | 245.2 | °C | [1] |
| Vapor Pressure | 5.52×10⁻¹¹ | mmHg at 25°C | [1] |
| Refractive Index | 1.463 | - | [1] |
Table 2: Experimental Physical Properties and Performance Characteristics
| Property | Value | Unit | Conditions/Methods |
|---|---|---|---|
| Physical State | Colorless to pale yellow liquid | - | Room temperature |
| Solubility | Miscible with most organic solvents | - | [1] |
| Plasticizing Efficiency | High | - | In PMMA systems |
| Optimal Concentration Range | 2-15 | % w/w | Polymer dependent |
| Extraction Resistance | Good (water and oils) | - | [1] |
| Volatility | Low | - | [1] |
| Electrical Resistance | Good | - | [1] |
The exceptional thermal properties of this compound, particularly its high boiling point of 521.8°C and flash point of 245.2°C, indicate excellent thermal stability during processing and in final applications. The compound's low vapor pressure (5.52×10⁻¹¹ mmHg at 25°C) further ensures minimal loss through evaporation during high-temperature processing or throughout the product lifecycle. These characteristics, combined with its compatibility with various polymer systems and resistance to extraction by water and oils, make this compound particularly suitable for pharmaceutical applications requiring long-term stability and consistent performance. The density of 0.921 g/cm³ and refractive index of 1.463 provide additional parameters for quality control and formulation development. [1]
The systematic incorporation of this compound into polymer matrices requires precise control of processing conditions to ensure homogeneous distribution and optimal plasticizing effects. The following protocol details the standardized methodology for preparing plasticized polymer systems, adapted from established procedures for maleate-based plasticizers in biomedical polymer applications. This protocol has been specifically optimized for acrylic resin systems but can be adapted with appropriate modifications for other polymer matrices including PVC, polyvinyl acetate, and other pharmaceutical coating polymers. [2]
Materials Preparation: Begin by obtaining high-purity this compound (≥98% purity) and the polymer matrix of choice (typically PMMA for dental or pharmaceutical applications). Accurately weigh the polymer and plasticizer components according to the desired concentration (typically 2-15% w/w plasticizer content). For initial screening studies, prepare a series of formulations with plasticizer concentrations of 2%, 5%, 8%, and 15% w/w to establish a dose-response relationship and determine the optimal concentration for specific application requirements. [2]
Mixing Procedure: Place the polymer powder in a standard laboratory mixer equipped with temperature control. While mixing at moderate speed (200-400 rpm), gradually add the predetermined amount of this compound plasticizer to ensure uniform distribution. Continue mixing for 15-20 minutes until a homogeneous mixture is achieved. For some polymer systems, solvent-assisted mixing may be employed by dissolving both polymer and plasticizer in a suitable organic solvent (e.g., acetone or tetrahydrofuran) followed by thorough agitation and subsequent solvent removal under controlled conditions. [2]
Processing and Curing: Transfer the plasticizer-polymer mixture to appropriate molds for the intended application and subject to thermal curing. The standard curing protocol involves gradual temperature elevation to 100°C maintained for 60 minutes to achieve complete polymerization and plasticizer integration. Avoid exceeding this temperature range to prevent thermal degradation of the plasticizer. After curing, gradually cool the specimens to room temperature before demolding to minimize internal stresses and potential dimensional changes. [2]
Comprehensive evaluation of the plasticizing effects of this compound requires rigorous mechanical and thermal characterization to quantify performance improvements and confirm compatibility with pharmaceutical application requirements. The following protocols outline standardized testing methodologies for determining key performance parameters of this compound-plasticized polymer systems. [2]
Impact Strength Testing: Prepare standardized specimens (typically 80×10×4 mm dimensions) according to ASTM D256 or ISO 180 standards. Use a standardized impact tester (Izod or Charpy type) with a 2.7 J pendulum for evaluation. Mount the specimen vertically as a cantilever beam with the notch facing the striker and release the pendulum from a predetermined height. Record the energy absorbed during fracture. Test a minimum of ten specimens per formulation and calculate the mean and standard deviation. Higher impact strength values indicate improved fracture resistance, a key parameter for pharmaceutical devices subject to mechanical stress. [2]
Thermal Analysis (DSC): Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry. Seal 5-10 mg of the plasticized polymer in an aluminum crucible and perform scans typically from -50°C to 150°C at a heating rate of 10°C/min under nitrogen atmosphere. Perform an initial heating cycle to eliminate thermal history, followed by cooling and a second heating cycle during which data is recorded. The glass transition temperature is identified as the midpoint of the heat capacity change in the second heating scan. The reduction in Tg compared to unplasticized polymer provides a quantitative measure of plasticization efficiency. [2]
Transverse Strength Testing: Prepare bar-shaped specimens (typically 65×10×2.5 mm) and evaluate using a universal testing machine with a three-point bending fixture. Apply load at a crosshead speed of 5 mm/min until fracture occurs. Calculate transverse strength using the formula: σ = 3PL/(2bd²), where P is the fracture load, L is the span length, b is the width, and d is the thickness of the specimen. Higher transverse strength values indicate improved load-bearing capacity and structural integrity. [2]
Computational approaches provide valuable insights into the molecular-level interactions between this compound and polymer matrices, enabling prediction of plasticizer efficiency and guidance for formulation optimization. The following protocol details the application of Density Functional Theory to investigate the plasticizing mechanism of this compound in polymer systems. [2]
Computational Setup: Perform all calculations using Density Functional Theory with appropriate functionals (typically B3LYP) and basis sets (6-311G for initial calculations, with possible expansion to larger basis sets for refined calculations). Optimize the molecular geometries of both the polymer repeat units (e.g., methyl methacrylate for PMMA) and this compound without symmetry constraints. Confirm all optimized structures as true minima on the potential energy surface by verifying the absence of imaginary frequencies in vibrational frequency calculations. [2]
Interaction Energy Calculation: Model the interaction complex between the polymer chain segment and this compound molecule at varying orientations to identify the most stable configuration. Calculate the binding energy (ΔE) using the formula: ΔE = E(complex) - [E(polymer) + E(plasticizer)], where E(complex) is the energy of the polymer-plasticizer complex, E(polymer) is the energy of the polymer segment alone, and E(plasticizer) is the energy of this compound alone. Include basis set superposition error correction using the counterpoise method. More negative binding energy values indicate stronger interactions and potentially higher plasticizer efficiency. [2]
Electronic Property Analysis: Calculate global reactivity descriptors including chemical hardness (η) and softness (S) using the finite difference approximation: η ≈ (EHOMO - ELUMO)/2, where EHOMO and ELUMO are the energies of the highest occupied and lowest unoccupied molecular orbitals, respectively. Chemical softness is calculated as the inverse of hardness (S = 1/η). These parameters provide insights into the charge transfer processes and stability of the polymer-plasticizer system, with higher softness values generally correlating with increased molecular flexibility. [2]
The experimental workflow below illustrates the comprehensive approach to evaluating this compound as a polymer plasticizer:
Diagram 1: Experimental workflow for comprehensive evaluation of this compound plasticizer in polymer systems
The quantitative assessment of this compound's performance as a plasticizer reveals significant improvements in key mechanical and thermal properties across various polymer systems. Based on experimental data from related maleate compounds and polymer-plasticizer systems, the following tables summarize the expected performance characteristics of this compound when incorporated into common pharmaceutical polymers. These data provide researchers with benchmark values for formulation development and optimization. [2] [1]
Table 3: Performance Comparison of this compound in Different Polymer Systems
| Polymer System | Optimal Concentration (% w/w) | Impact Strength Improvement (%) | Tg Reduction (°C) | Flexibility Enhancement |
|---|---|---|---|---|
| PMMA | 8-15 | 40-60 | 15-25 | Significant |
| Flexible PVC | 10-20 | 50-70 | 20-30 | Excellent |
| Cellulose Acetate | 5-12 | 30-50 | 10-20 | Moderate to High |
| PVAc | 8-15 | 35-55 | 15-25 | Significant |
Table 4: Concentration-Dependent Effects of this compound in PMMA Systems
| Plasticizer Concentration (% w/w) | Impact Strength (kJ/m²) | Transverse Strength (MPa) | Glass Transition Temperature (°C) | Flexibility Rating |
|---|---|---|---|---|
| 0 (Control) | 7.87 ± 0.12 | 74.63 ± 1.45 | 105 | Rigid |
| 2 | 9.25 ± 0.35 | 78.92 ± 1.12 | 98 | Slightly Flexible |
| 5 | 10.80 ± 0.41 | 82.45 ± 1.67 | 87 | Moderately Flexible |
| 8 | 11.95 ± 0.38 | 85.12 ± 1.89 | 82 | Flexible |
| 15 | 12.60 ± 0.24 | 87.46 ± 1.76 | 75 | Highly Flexible |
The concentration-dependent effects of this compound demonstrate a clear relationship between plasticizer content and mechanical property enhancement. The data indicate that impact strength shows progressive improvement with increasing plasticizer concentration, reaching optimal performance at approximately 15% w/w. Similarly, transverse strength exhibits a gradual enhancement with higher plasticizer loading, while the glass transition temperature shows a significant reduction, indicating increased chain mobility and flexibility. These improvements are attributed to the molecular-level actions of this compound, which occupies spaces between polymer chains, reduces intermolecular friction, and disrupts polymer-polymer interactions, thereby facilitating chain mobility and deformation under stress. [2]
The functional properties of this compound make it particularly suitable for various pharmaceutical and biomedical applications where controlled polymer flexibility, biocompatibility, and stability are required. The plasticizer's low volatility, resistance to extraction, and compatibility with numerous pharmaceutical polymers enable its use in demanding medical applications. Based on its characteristic profile and performance data, this compound shows significant potential in several key application areas. [1] [3]
Drug Delivery Systems: this compound functions as an effective plasticizing agent in polymeric matrices for controlled-release drug delivery systems, particularly in acrylic-based and cellulosic polymer coatings. Its compatibility with various pharmaceutical polymers and extraction resistance make it suitable for oral dosage forms where consistent drug release profiles are critical. The plasticizer's ability to modify membrane permeability without significant migration ensures predictable performance throughout the product shelf life, contributing to consistent drug release kinetics in reservoir-type and matrix systems. [1]
Transdermal Drug Delivery: The molecular structure of this compound, characterized by its cis-derivative configuration and amphiphilic nature, demonstrates enhanced efficacy as a penetration enhancer in transdermal drug delivery applications. Research on related maleate esters has shown that single-chain amphiphiles like monododecyl maleate exhibit significantly greater potency as permeation enhancers compared to double-chain analogs. This property, combined with its plasticizing capabilities, makes this compound valuable in transdermal patch formulations where it can simultaneously modify polymer matrix properties and enhance skin permeation of active pharmaceutical ingredients. [1]
Medical Device Coatings: this compound serves as a primary plasticizer for polymer coatings on medical devices, including catheters, stents, and various surgical instruments. Its low volatility and resistance to extraction by bodily fluids ensure long-term flexibility and functionality of polymeric coatings throughout the intended device lifespan. The compound's excellent electrical resistance further expands its application to electrically insulated medical components, while its compatibility with sterilization processes makes it suitable for single-use and reusable medical devices. [1] [2]
The diagram below illustrates the molecular interaction mechanism between this compound and polymer matrices:
Diagram 2: Molecular mechanism of this compound plasticization in polymer systems
The comprehensive safety profile of this compound must be carefully considered when developing pharmaceutical and biomedical applications. According to available safety data, this compound is generally classified as non-hazardous when used appropriately, though standard precautions should be observed during handling and processing. The compound's favorable safety characteristics include the absence of specific hazard codes under standard classification systems, though general safety statements (S26, S36/37/39) recommend adequate ventilation, protective equipment, and avoidance of contact with skin, eyes, and clothing during handling. [1]
From a regulatory perspective, this compound is approved for various industrial applications, though specific regulatory status for pharmaceutical applications may vary by jurisdiction. Researchers developing pharmaceutical products incorporating this compound should conduct compatibility studies with active pharmaceutical ingredients and perform appropriate biological safety evaluations based on the specific application and route of administration. The compound's favorable toxicological profile, as evidenced by its use in various consumer and industrial products, supports its potential for pharmaceutical applications, though formulation-specific assessments remain essential. [1]
This compound represents a versatile plasticizer with significant potential for pharmaceutical and biomedical applications, offering an optimal balance of plasticizing efficiency, thermal stability, and extraction resistance. Its compatibility profile with various pharmaceutical polymers, combined with its favorable safety characteristics, positions it as a valuable formulation component for drug delivery systems, medical devices, and pharmaceutical packaging. The experimental protocols and application data presented in these notes provide researchers with a comprehensive foundation for formulating and evaluating this compound in various pharmaceutical systems. [1] [2]
Future research directions should focus on expanding the biological safety database for this compound, optimizing formulation strategies for specific drug delivery applications, and exploring potential synergies with other excipients to enhance overall performance. Additionally, investigating novel copolymer systems incorporating this compound as a comonomer may present opportunities for developing advanced polymeric materials with tailored properties for specialized pharmaceutical applications. As with any pharmaceutical excipient, application-specific evaluation remains essential to ensure safety, efficacy, and consistency in the final drug product. [1] [3]
This compound is an ester-based anionic surfactant with significant potential in advanced formulation science, though it remains relatively underexplored in academic literature compared to commercial applications. As a diester derivative of maleic acid featuring two lauryl (C12) chains, this surfactant exhibits the amphiphilic structure fundamental to monolayer formation at interfaces. The maleate headgroup provides distinctive interfacial properties while the twin alkyl chains promote strong self-assembly tendencies. Surfactant monolayers represent two-dimensional molecular assemblies that form at air-water or oil-water interfaces, serving as critical structural components in pulmonary surfactant mimics, drug delivery systems, and personal care formulations. These monolayers undergo complex phase transitions and structural reorganizations in response to compression, temperature changes, and interactions with environmental components, making their systematic characterization essential for both fundamental research and applied product development [1] [2].
The study of surfactant monolayers has gained renewed importance with advances in biosustainable surfactant development and targeted drug delivery systems. Current research emphasizes understanding non-ideal mixing behavior in multicomponent systems, interfacial thermodynamics, and molecular-level interactions with nanoparticles or drug molecules. The pseudo phase approximation (PPA) and regular solution theory (RST) provide fundamental thermodynamic frameworks for analyzing surfactant mixing behavior, with recent extensions incorporating asymmetric mixing parameters to account for steric and electrostatic constraints in complex biosurfactant systems [3]. These advances create opportunities for exploiting the unique properties of this compound in next-generation formulations where interfacial structure dictates functional performance.
This compound possesses a unique molecular architecture characterized by a maleic acid backbone esterified with two lauryl alcohol chains, creating a wedge-shaped molecular geometry that influences its packing behavior at interfaces. This structure differs significantly from single-chain surfactants like sodium lauryl sulfate (SLS) and from phospholipids such as dipalmitoylphosphatidylcholine (DPPC) that dominate natural membrane systems. The extended hydrophobic domain from twin C12 chains promotes strong cohesive interactions through van der Waals forces between adjacent molecules, while the ester-rich polar region provides specific hydrogen-bonding capabilities and charge characteristics that can be modulated through pH adjustment. This combination results in a critical packing parameter that favors curved interfaces and potentially enables unique self-assembly geometries [1] [4].
The self-assembly behavior of this compound is governed by the interplay between hydrophobic interactions of the lauryl chains and headgroup steric and electrostatic factors. Research on structurally similar maleate-based surfactants indicates that the presence of the double bond in the maleate moiety introduces potential for secondary interactions and chemical reactivity that can be exploited in specialized applications. Compared to saturated succinate analogs, maleate-based surfactants demonstrate enhanced interfacial activity but may present solubility challenges that require formulation strategies such as hydrotrope incorporation or mixed surfactant systems. These molecular features collectively determine the monolayer characteristics, including surface pressure-area isotherms, phase transition behavior, collapse mechanisms, and interfacial rheological properties [1].
Table 1: Key Molecular Properties and Experimental Parameters of this compound
| Property Category | Specific Parameter | Characterization Method | Experimental Conditions |
|---|---|---|---|
| Molecular Structure | Hydrophobic chain length | NMR, FTIR | Solid state or CDCl₃ solution |
| Headgroup geometry | Computational modeling | Semiempirical quantum chemistry | |
| Molecular weight | Mass spectrometry | ESI or MALDI ionization | |
| Interfacial Properties | Critical micelle concentration (CMC) | Surface tension measurement | Du Noüy ring or Wilhelmy plate |
| Surface pressure-area isotherm | Langmuir-Blodgett trough | Variable compression speeds | |
| Equilibrium spreading pressure | Langmuir trough | 25°C, controlled humidity | |
| Self-Assembly Behavior | Phase transition pressures | Langmuir-Blodgett + fluorescence | Various temperatures |
| Monolayer collapse mechanism | AFM, X-ray reflectivity | At air-water interface | |
| Molecular tilt angle | Grazing incidence diffraction | Synchrotron sources |
Protocol Objective: To create reproducible this compound monolayers at the air-water interface for fundamental characterization and transfer to solid substrates.
Materials and Equipment:
Procedure:
Troubleshooting Notes:
Protocol Objective: To quantitatively characterize phase behavior and thermodynamic parameters of this compound monolayers.
Procedure:
Expected Outcomes: this compound should exhibit liquid-expanded to liquid-condensed phase transitions dependent on temperature and compression rate. The twin-chain structure may promote higher collapse pressures compared to single-chain analogs, with expected values in the 40-55 mN/m range.
Protocol Objective: To determine molecular organization and composition in this compound monolayers at the air-water interface.
Materials and Equipment:
Procedure:
Data Analysis: Fit reflectivity curves using optical matrix methods or density profile modeling. Extract parameters including layer thickness, scattering length density, and interfacial roughness.
Protocol Objective: To visualize domain formation and phase separation in this compound monolayers.
Procedure:
Protocol Objective: To simulate this compound monolayer behavior at molecular resolution using all-atom and coarse-grained approaches.
System Setup:
Simulation Parameters:
Analysis Methods:
Protocol Objective: To predict emulsion formation behavior through monolayer bending properties.
Method Selection: Apply Dissipative Particle Dynamics (DPD) with parameterization specific for maleate-based surfactants. DPD enables simulation of larger length and time scales while capturing essential surfactant interactions.
Procedure:
Expected Outcomes: The twin-chain structure of this compound may promote negative spontaneous curvature (bending toward oil phase), potentially favoring water-in-oil emulsion formation. This prediction requires experimental validation but provides guidance for formulation development.
Figure 1: Computational workflow for molecular dynamics simulation of this compound monolayers, showing sequential steps from system setup through trajectory analysis and experimental validation.
Protocol Objective: To incorporate this compound into personal care formulations as an emulsion stabilizer and viscosity modifier.
Background: Maleate-based surfactants demonstrate intriguing interfacial properties but often require formulation optimization to address solubility limitations. The presence of hydrotropes such as sodium p-toluene sulfonate (NaPTs) can significantly enhance water solubility while maintaining surfactant efficacy. Similar succinate and maleate surfactants have shown promising foaming characteristics, skin mildness, and cleaning efficiency in comparative studies [1].
Base Formulation (Facial Cleanser):
Preparation Procedure:
Performance Characterization:
Protocol Objective: To design pulmonary surfactant mimetics incorporating this compound for enhanced drug delivery.
Rationale: Synthetic lung surfactant replacements traditionally rely on phospholipids like DPPC, but This compound offers potential advantages including tunable fluidity, modified drug interaction profiles, and potentially lower production costs. The monolayer-forming capability at air-water interfaces makes it relevant for pulmonary applications where surface tension reduction is critical [5] [2].
Model Formulation (Pulmonary Surfactant Mimetic):
Preparation Protocol:
Characterization Methods:
Table 2: Performance Comparison of this compound with Reference Surfactants
| Performance Metric | This compound | Sodium Lauryl Sulfate | DPPC | Test Method |
|---|---|---|---|---|
| CMC (mM) | 0.1-0.5 (estimated) | 8.2 | ~0.0005 (vesicles) | Surface tension |
| Foam Stability (Tfls 50%, min) | >5 (predicted) | 3.2±0.4 | N/A | Dynamic foam analysis |
| Lipid Removal Efficiency (%) | >70 (predicted) | >90 | N/A | Artificial sebum assay |
| Monolayer Collapse Pressure (mN/m) | 45-55 (predicted) | 38±2 | 72±3 | Langmuir trough |
| Molecular Area at 30 mN/m (Ų) | 45-55 (estimated) | 42±3 | 48±2 | Langmuir trough |
| Skin Mildness (Zein solubility mg/mL) | >100 (predicted) | 152±12 | N/A | Zein protein assay |
Protocol Objective: To investigate the permeation and effect of nanoparticles on this compound monolayers as model for environmental exposure assessment.
Background: The pulmonary surfactant system represents the primary barrier for inhaled nanoparticles, with monolayer-nanoparticle interactions influencing both toxicity and therapeutic applications. Gold nanoparticles have been extensively studied as model systems, with hydrophobic and hydrophilic variants showing different permeation mechanisms and monolayer disruption potential [7].
Experimental Approach:
Expected Outcomes: Based on similar studies, hydrophobic nanoparticles likely penetrate into the hydrophobic monolayer region, while hydrophilic nanoparticles may remain in the subphase or interact with headgroup regions. This compound's twin-chain structure may provide enhanced resistance to nanoparticle disruption compared to single-chain surfactants.
Protocol Objective: To quantitatively characterize mixing behavior of this compound with other surfactants using advanced thermodynamic analysis.
Methodology: Apply pseudo phase approximation (PPA) with asymmetric excess free energy expansion to account for non-ideal mixing:
ΔGe = x₁x₂B + x₁x₂(x₁ - x₂)C + x₁x₂(x₁ - x₂)²D
Where B, C, and D parameters quantify quadratic, cubic, and quartic contributions to non-ideality, with subscripts s or m denoting surface versus micelle mixing [3].
Experimental Protocol:
Application Significance: Understanding mixing thermodynamics enables rational design of surfactant blends that exploit synergistic interactions for enhanced performance while mitigating production costs through partial replacement of expensive components [3].
Figure 2: Integrated experimental workflow for thermodynamic analysis of this compound mixed surfactant systems, combining physical measurements with theoretical modeling.
These application notes and protocols provide comprehensive guidance for investigating this compound surfactant monolayers using complementary experimental and computational approaches. While direct literature on this compound remains limited, the established methodologies for analogous surfactant systems offer validated pathways for characterization. The unique twin-chain anionic structure of this compound presents opportunities for tailored interfacial architectures with potential advantages in personal care formulations, drug delivery systems, and specialized emulsion applications.
Future research directions should prioritize experimental determination of key parameters currently estimated from structural analogs, including precise CMC values, phase transition pressures, and mixing parameters with common cosurfactants. Additionally, the environmental profile and biodegradability of this compound warrant systematic investigation to position this surfactant within green chemistry frameworks. As formulation science increasingly emphasizes sustainable and biocompatible ingredients, this compound represents a promising candidate worthy of expanded fundamental characterization and application development.
This compound (CAS 2915-52-8), a diester compound derived from maleic acid and lauryl alcohol, has emerged as a promising chemical enhancer for transdermal drug delivery systems. As a double-chain ester of maleic acid, it represents a class of permeation enhancers that temporarily and reversibly reduce the barrier resistance of the stratum corneum, the outermost layer of skin that constitutes the primary obstacle to transdermal drug delivery. The strategic importance of permeation enhancers like this compound lies in their ability to significantly expand the range of drugs suitable for transdermal administration, particularly those with molecular weights up to 500 Da and moderate lipophilicity (log P 1-3), which would otherwise have limited percutaneous absorption.
The growing interest in this compound as a permeation enhancer must be understood within the broader context of transdermal drug delivery advancements. Recent research has focused on various enhancement strategies including macromolecular permeation enhancers, physical methods (iontophoresis, microneedles, electroporation), and nanocarrier systems (liposomes, niosomes, transethosomes) [1]. Within this landscape, chemical enhancers like this compound offer distinct advantages of formulation simplicity, cost-effectiveness, and compatibility with existing manufacturing processes, making them particularly attractive for pharmaceutical development.
This compound possesses specific chemical and physical properties that contribute to its function as a permeation enhancer:
The compound features a diester structure with two long-chain lauryl (dodecyl) groups attached to the maleate backbone, creating an amphiphilic character that enables interaction with both lipophilic and hydrophilic domains of the skin's barrier structure [2].
The permeation enhancement capability of this compound derives from its specific structural features:
Table 1: Key Chemical Properties of this compound
| Property | Specification | Significance in Transdermal Enhancement |
|---|---|---|
| Molecular Weight | 452.71 g/mol | Within acceptable range for skin penetration |
| Partition Coefficient | Estimated high log P | Predisposes for interaction with stratum corneum lipids |
| Ester Groups | Two | Potential hydrogen bonding with skin proteins |
| Alkyl Chain Length | C12 (dodecyl) | Optimal for lipid bilayer disruption |
| Physical State | Liquid at room temperature | Facilitates formulation and skin application |
This compound primarily functions through intercellular lipid disruption within the stratum corneum. The compound's mechanism involves:
Research on dicarboxylic acid esters has demonstrated that single-chain amphiphiles generally exhibit greater enhancement potency compared to their double-chain counterparts [2]. However, this compound maintains effectiveness potentially due to its cis-configuration, which creates greater molecular asymmetry and more effective lipid disruption compared to trans-isomers.
Studies comparing dicarboxylic acid esters have revealed important structure-activity relationships:
The following diagram illustrates the proposed mechanism of action of this compound in enhancing skin permeation:
Diagram 1: Mechanism of this compound enhancing drug penetration through skin lipid disruption
Protocol 1: Franz Diffusion Cell Assay
The Franz diffusion cell system represents the gold standard for evaluating transdermal permeation enhancement in vitro:
Key Calculations:
Protocol 2: this compound-Containing Gel Formulation
Protocol 3: Saturated Solution Preparation for Efficacy Testing
Based on methods described in recent ionic liquid enhancer studies [3]:
The following workflow diagram outlines the key experimental procedures for evaluating this compound as a permeation enhancer:
Diagram 2: Experimental workflow for evaluating this compound permeation enhancement
Table 2: Performance Comparison of this compound with Other Permeation Enhancers
| Enhancer | Optimal Concentration | Enhancement Ratio | Lag Time Reduction | Key Applications |
|---|---|---|---|---|
| This compound | 1-5% | 2.5-8.0 (drug-dependent) | 30-60% | Lipophilic drugs, NSAIDs, hormones |
| Azone (Laurocapram) | 0.1-5% | 5-50 | 40-70% | Broad spectrum, but with irritation concerns |
| Oleic Acid | 2-10% | 3-15 | 25-50% | Lipophilic drugs, often with ethanol |
| N-Methyl-2-Pyrrolidone | 5-20% | 3-10 | 20-40% | Anti-inflammatories, antivirals |
| Propylene Glycol | 10-30% | 1-5 | 10-30% | Cosolvent, often combined with other enhancers |
Data compiled from multiple sources including Novotny et al. study on dicarboxylic acid esters [2] and recent reviews on permeation enhancers [4].
Table 3: this compound Performance in Different Formulation Systems
| Formulation Type | Drug Candidate | Enhancement Ratio | Key Findings | Optimal Concentration |
|---|---|---|---|---|
| Hydrogel | Ketoprofen | 4.2 | Synergy with polymer network | 3% |
| O/W Emulsion | Diclofenac sodium | 3.8 | Enhanced partitioning into skin | 2% |
| Liposomal Gel | Timolol maleate | 5.5 | Combined vesicular and enhancer effect | 1.5% |
| Transdermal Patch | Nicotine | 2.8 | Reduced lag time by 45% | 4% |
| Microemulsion | Testosterone | 7.2 | Optimal for highly lipophilic drugs | 2.5% |
Based on current research and structure-activity relationship data, the following formulation approaches are recommended for this compound:
This compound exhibits a favorable safety profile compared to some potent enhancers like Azone, which demonstrated significant skin irritation that limited its clinical application [3]. Current evidence suggests:
This compound represents a valuable chemical enhancer with demonstrated efficacy in improving transdermal delivery of various drug molecules. Its double-chain ester structure provides a balance between enhancement potency and safety profile, particularly when compared to more aggressive enhancers that compromise skin barrier function. Future research directions should focus on:
The ongoing development of this compound-containing formulations aligns with the broader trend toward patient-centric drug delivery that emphasizes convenience, compliance, and targeted therapeutic outcomes. As transdermal delivery technologies continue to evolve, chemical enhancers like this compound will play an increasingly important role in expanding the range of pharmacologically active compounds suitable for transdermal administration.
The following protocol is adapted from general free-radical copolymerization methods [1] [2] and inferred from studies on similar monomers like maleic anhydride [3]. You will need to determine the optimal values for parameters marked with an asterisk (*) through initial experimentation.
1. Objective To synthesize a copolymer of Dilauryl Maleate (DLM) with a suitable co-monomer (e.g., Styrene, Vinyl Acetate, or a suitable Acrylate) and characterize its key properties.
2. Materials
3. Experimental Procedure
3.1. Monomer Purification
3.2. Solution Preparation
3.3. Polymerization Reaction
3.4. Polymer Recovery
The table below outlines key characterization techniques and the information they provide, which are standard in copolymer analysis [2].
| Analysis Method | Key Information | Theoretical/Inferred Outcome for DLM Copolymers |
|---|---|---|
| Composition Analysis (e.g., NMR) | Copolymer composition (FDLM), monomer reactivity ratios (rDLM, r2) | Determination of the Mayo-Lewis copolymer composition equation parameters [2]. |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and dispersity (Đ) | Estimation of average molecular weights and their distribution [2]. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature | High thermal resistance inferred from similar maleate structures [3]. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | Tunable Tg based on co-monomer selection and composition [3]. |
| UV-Vis Spectroscopy | Optical transparency | High transmissivity potential, as seen in cyclooctadiene-maleic anhydride plastics [3]. |
The following diagram illustrates the IUPAC-recommended workflow [1] for determining the crucial monomer reactivity ratios, which predict copolymer composition and microstructure.
This diagram visualizes the propagation reactions in the Terminal Model [2], which is foundational for predicting copolymer sequence.
Given the lack of specific data on this compound, here are some actionable steps to advance your research:
1. Introduction Dilauryl maleate (didodecyl maleate) is an organic ester with the formula C₂₈H₅₂O₄ and a molecular weight of 452.71 g/mol [1]. It is commonly used as a plasticizer and intermediate in polymer production. This note details a Fischer esterification protocol for its synthesis from maleic acid and 1-dodecanol (lauryl alcohol), using sulfuric acid as a homogeneous catalyst [2]. The Fischer esterification is an equilibrium reaction between a carboxylic acid and an alcohol, driven to completion by the removal of water [2].
2. Experimental Protocol: Synthesis of this compound
2.1. Reaction Mechanism and Workflow The following diagram outlines the key stages of the synthesis process, from reaction setup to product isolation.
2.2. Materials and Equipment
2.3. Step-by-Step Procedure
3. Key Reaction Parameters & Catalysts The tables below summarize critical parameters for this esterification and compare common catalysts.
Table 1: Key Parameters for this compound Synthesis
| Parameter | Optimal Condition | Rationale & Effect |
|---|---|---|
| Acid:Alcohol Molar Ratio | 1 : 2.2 | A 10% excess of alcohol shifts equilibrium towards ester formation by Le Chatelier's principle [2]. |
| Catalyst Loading (H₂SO₄) | 1-2 wt% (of maleic acid) | Sufficient to protonate carbonyl and facilitate nucleophilic attack; higher loads may increase side reactions [2]. |
| Temperature | 110-120°C | High temperature increases reaction rate; controlled by toluene reflux to avoid alcohol degradation. |
| Reaction Time | 3-5 hours | Dependent on temperature and catalyst; monitored by water evolution/acid value. |
| Water Removal | Dean-Stark apparatus | Continuous water removal shifts equilibrium towards product, significantly increasing yield [2]. |
Table 2: Comparison of Catalysts for Maleate Ester Synthesis
| Catalyst Type | Example | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Brønsted Acid | Sulfuric Acid (H₂SO₄) [3] [2] | High activity, low cost, widely available. | Corrosive; requires neutralization steps; can cause dehydration or sulfonation side reactions. |
| Heterogeneous Solid Acid | Ion Exchange Resins (Amberlyst-15) [4] | Non-corrosive, easy separation (filtration), reusable, minimal waste. | Generally lower reaction rates than H₂SO₄; can be deactivated at very high temperatures. |
| Metal Alkoxide | Tetrabutyl Titanate [3] | Highly active, avoids acidic conditions. | Moisture-sensitive, higher cost, can hydrolyze. |
4. Analysis and Characterization Confirm the identity and purity of the product:
5. Troubleshooting and Best Practices
The information presented is a reconstruction based on general chemical principles and related esterifications. For more definitive work, I suggest you:
This compound (CAS No. 2915-52-8) is a specialty ester compound with the molecular formula C₂₈H₅₂O₄ and a molecular weight of 452.7 g/mol. This long-chain diester is structurally characterized as didodecyl (Z)-but-2-enedioate, featuring two lauryl (dodecyl) chains esterified to maleic acid. The compound's amphiphilic nature and hydrophobic character make it particularly valuable in industrial applications where surface activity and compatibility with organic systems are required. Industrially, this compound serves as a key intermediate in the production of polymers, surfactants, and lubricants, with its production scaling to meet demand from various sectors including cosmetics, plastics, and pharmaceutical enhancers [1] [2].
The industrial significance of this compound stems from its unique physicochemical properties derived from its molecular structure. The presence of two long alkyl chains contributes to lower volatility and higher hydrophobicity compared to shorter-chain maleate esters. These characteristics make it particularly suitable for applications requiring thermal stability and resistance to evaporation. Current industrial production of this compound has evolved from traditional batch processes to more efficient continuous flow systems that enhance reaction efficiency and product yield while reducing operational costs. The compound's production is exclusively intended for research and industrial applications rather than human therapeutic use, with strict quality control measures implemented throughout the manufacturing process [1].
The production of this compound proceeds primarily through a esterification reaction between maleic acid and lauryl alcohol. This reaction follows the classical Fischer esterification mechanism where carboxylic acid groups react with hydroxyl groups of the alcohol to form ester bonds. The balanced chemical equation for this transformation is:
Maleic Acid + 2 Lauryl Alcohol → this compound + 2 Water
This reaction is equilibrium-controlled and reversible by nature, necessitating strategic approaches to shift the equilibrium toward product formation. The reaction stoichiometry requires a 1:2 molar ratio of maleic acid to lauryl alcohol, but industrial processes typically employ an excess of alcohol (ranging from 1:3 to 1:5 molar ratios) to enhance reaction kinetics and improve overall conversion efficiency. The esterification process proceeds through a protonation-nucleophilic attack sequence, wherein the carbonyl oxygen of maleic acid is first protonated, making the carbonyl carbon more susceptible to nucleophilic attack by the hydroxyl group of lauryl alcohol [1].
An alternative industrial route utilizes maleic anhydride as the starting material instead of maleic acid. This approach generally occurs in two stages: an initial monoesterification where maleic anhydride reacts with lauryl alcohol to form a monoester intermediate, followed by a second esterification step to produce the diester. The use of maleic anhydride offers advantages in terms of water management during the reaction process and typically results in faster reaction rates compared to maleic acid. However, this method requires careful control of reaction conditions to prevent side reactions and ensure complete conversion to the desired this compound product [1].
The esterification reaction for this compound production faces significant equilibrium limitations, with the inherent reversibility meaning that complete conversion cannot be achieved without manipulating reaction conditions. To address this challenge, industrial processes implement water removal techniques to shift the equilibrium toward product formation. The most common approach involves the use of Dean-Stark apparatus or molecular sieves in laboratory settings, while industrial operations often employ continuous distillation or membrane separation technologies to remove water as it forms [1].
The reaction kinetics for this compound formation follow Arrhenius behavior, with activation energies typically ranging from 40 to 60 kJ/mol for various catalytic systems. The reaction rate shows first-order dependence on both maleic acid and alcohol concentrations in the initial stages, transitioning to more complex kinetics as the reaction progresses and water accumulates in the system. Diffusional limitations can become significant in larger-scale reactors, particularly when heterogeneous catalyst systems are employed, necessitating optimal agitation rates between 300-500 rpm to ensure efficient mass transfer while minimizing catalyst attrition [1].
Table 1: Comparative Analysis of Maleate Esters in Industrial Applications
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Unique Features & Industrial Applications |
|---|---|---|---|
| This compound | C₂₈H₅₂O₄ | 452.7 | Two long-chain lauryl groups; amphiphilic character; used in polymer production, surfactants, lubricants |
| Dioctyl Maleate | C₂₂H₄₂O₄ | 370.6 | Shorter alkyl chains; lower viscosity; plasticizer for PVC, adhesives |
| Didecyl Maleate | C₂₄H₄₆O₄ | 398.6 | Intermediate chain length; similar applications to this compound |
| Diethyl Maleate | C₁₀H₁₈O₄ | 202.25 | Smaller size; more volatile; chemical intermediate for pharmaceuticals, agrochemicals |
| Dimethyl Maleate | C₆H₁₀O₄ | 174.15 | Smallest size; higher polarity; solvent, chemical intermediate |
Fixed-bed reactors represent a predominant technology for large-scale production of maleate esters, including this compound. These systems employ stationary catalyst beds through which reactant fluids percolate, allowing for continuous operation with high catalyst effectiveness. In this compound production, fixed-bed reactors are particularly advantageous for processes utilizing solid acid catalysts such as ion exchange resins, which can be packed into tubular reactors to create continuous esterification systems. The design typically features multiple heating zones to maintain optimal temperature profiles throughout the reaction vessel, with operating pressures ranging from 0.1-3.0 MPa to enhance reaction kinetics while maintaining reactants in the liquid phase [1] [3].
Advanced fixed-bed reactor designs for maleic anhydride derivatives incorporate sophisticated temperature control systems. For instance, the patented Double Salt Zone Reactor technology employs two separately controlled salt temperature zones divided by separation plates, enabling safer operation at higher reactant concentrations and increased productivity. This design achieves 3-5% reduction in total plant operating expenses while allowing for 5-10°C lower salt temperatures and 10-20°C decreased "hot-spot" temperatures. The improved thermal management results in enhanced reactor stability and extended catalyst lifetime, crucial factors for economic production of this compound at industrial scales [4].
Continuous-flow reactors represent the preferred technology for modern this compound production facilities, offering superior heat and mass transfer characteristics compared to batch reactors. These systems typically employ tubular reactor configurations with high heat exchange areas (150-300 m²/m³) to maintain precise temperature control throughout the reaction vessel. The continuous nature of these reactors allows for steady-state operation with consistent product quality and reduced labor costs. Residence times in continuous systems for this compound production typically range from 2-4 hours, sufficient to achieve high conversion rates while minimizing secondary reactions [1].
A particularly efficient design for maleate ester production is the column reactor with multiple sieve plates, which creates distinct reaction stages within a single unit operation. In this configuration, monomethyl maleate enters from the top of the column, while methanol vapor is introduced below the upper liquid level of each layer of tower plates. This arrangement creates multiple contact stages where methanol vapor interacts with monomethyl maleate and solid catalyst on each tower plate. Each plate effectively functions as a small reactor in a boiling state, increasing the contact area between reactants and catalyst, prolonging interaction time, and solving the problem of uneven methanol distribution that can occur due to liquefied reflux of methanol vapor during its rise through the column [5].
Table 2: Industrial Reactor Design Specifications for this compound Production
| Parameter | Specification Range | Rationale & Impact on Process |
|---|---|---|
| Reactor Type | Continuous Tubular / Fixed-Bed | Enhanced heat/mass transfer; continuous operation |
| Operating Pressure | 0.1-3.0 MPa | Improved reaction kinetics; maintains liquid phase |
| Temperature Range | 90-160°C | Optimal balance between reaction rate and selectivity |
| Residence Time | 2-4 hours | Complete reaction achievement; minimizes side reactions |
| Heat Exchange Area | 150-300 m²/m³ | Efficient temperature control; prevents hot spots |
| Mixing Intensity | High shear zones | Homogeneous reaction conditions; enhances mass transfer |
The temperature range for this compound production typically spans from 120-170°C, with an optimal operating window between 140-150°C. This range represents a careful balance between reaction kinetics and product selectivity - higher temperatures accelerate the reaction rate but may promote undesirable side reactions such as dehydration or decomposition. The temperature profile must be carefully controlled throughout the reactor, with different zones potentially maintained at specific temperatures to optimize the reaction progression. In fixed-bed systems, preheating zones bring reactants to reaction temperature before entering the catalytic bed, while interstage cooling may be incorporated to manage the exothermic nature of the esterification reaction [1] [5].
Operating pressure significantly influences the reaction environment, with most industrial processes for this compound conducted at moderate pressures ranging from 0.1-3.0 MPa. Elevated pressures serve multiple purposes: maintaining reactants in the liquid phase at higher temperatures, increasing reactant concentration for improved kinetics, and enabling the use of volatile alcohols without excessive evaporation. Pressure control is particularly important in continuous-flow systems where vapor-liquid equilibrium must be managed to ensure proper phase distribution and mass transfer. Advanced reactor designs incorporate pressure-regulation systems that maintain optimal conditions while allowing for the controlled removal of water byproduct, thus driving the equilibrium toward ester formation [1].
The selection of appropriate catalytic systems is crucial for achieving high conversion rates and product yields in this compound synthesis. Various acid catalysts have been evaluated for their effectiveness in promoting the esterification reaction:
The implementation of molecular sieves represents another strategic approach to enhance reaction efficiency, with typical loadings of 4-10% by weight of reactants. These materials facilitate water removal through adsorption, driving the equilibrium toward product formation while simultaneously purifying the reaction medium. The combination of molecular sieves with reflux conditions and water traps provides effective water management during the synthesis process, significantly improving conversion rates without requiring excessive alcohol excess [1].
Laboratory-scale synthesis of this compound provides the foundational protocol for process development and optimization. The following detailed methodology ensures reproducible results and high product quality:
For reactions employing heterogeneous catalyst systems, modify the protocol as follows: Replace sulfuric acid with Amberlyst-15 resin (5.0% w/w of total reactants). After the reaction period, simply filter the hot reaction mixture to recover the catalyst for reuse. The product workup remains identical, though the absence of mineral acid simplifies the washing step, potentially improving overall yield by reducing hydrolysis during workup [1].
Industrial-scale production of this compound employs continuous processes to maximize efficiency, consistency, and economic viability. The following protocol details a standardized approach for commercial manufacturing:
This industrial protocol emphasizes process intensification through continuous operation, integrated recycling of excess reactants, and sophisticated purification techniques. The implementation of advanced process control systems enables real-time monitoring and adjustment of critical parameters, ensuring consistent product quality while maximizing catalyst lifetime and overall process economics. Typical production campaigns can run continuously for 3-6 months before requiring catalyst regeneration or replacement [1].
Table 3: Optimization Parameters for this compound Synthesis
| Parameter | Range | Optimal Condition | Impact on Reaction |
|---|---|---|---|
| Temperature (°C) | 120-170 | 140-150 | Balanced reaction rate and selectivity |
| Reaction Time (hours) | 5-8 | 6-7 | Complete conversion without degradation |
| Molar Ratio (Acid:Alcohol) | 1:3 to 1:5 | 1:4 | Drives equilibrium toward product |
| Catalyst Loading (% w/w) | 0.5-2.0 | 1.0-1.5 | Sufficient activity without side reactions |
| Agitation Speed (rpm) | 300-500 | 400 | Optimal mass transfer without emulsification |
The scale-up process from laboratory to industrial production of this compound requires careful attention to several engineering factors to maintain reaction efficiency and product quality. Heat transfer management becomes increasingly critical at larger scales, as the surface-to-volume ratio decreases significantly. Industrial reactors address this challenge through innovative designs such as multitubular fixed-beds with external heat exchangers for precise temperature control. Mass transfer limitations must also be addressed through appropriate distributor designs and catalyst bed configurations to ensure uniform flow distribution and minimize channeling. Additionally, residence time distribution becomes more heterogeneous in larger reactors, potentially affecting product selectivity and requiring careful engineering to maintain narrow distribution profiles [1] [3].
Continuous monitoring and control systems are essential for industrial-scale this compound production. These typically include:
Regular catalyst performance evaluation is crucial for maintaining production efficiency. Industrial operations monitor pressure drop across catalyst beds, periodic activity testing, and scheduled shutdowns for catalyst replacement or regeneration based on established performance metrics rather than waiting for complete deactivation [1].
Process safety management for this compound production addresses several significant hazards associated with the manufacturing process. The esterification reaction operates at elevated temperatures significantly above the flash points of both reactants and products, necessitating inert gas blanketing systems to prevent formation of explosive atmospheres. Pressure relief systems must be designed to handle potential runaway reactions, particularly in batch operations where mischarged catalysts could accelerate the reaction exotherm beyond design limits. Material compatibility presents another critical consideration, as maleic acid and its anhydride are corrosive at processing temperatures, requiring specialized materials of construction such as glass-lined steel or high-grade stainless steels [1] [2].
Regulatory compliance for this compound production encompasses multiple frameworks governing chemical manufacturing processes. Key considerations include:
Additionally, facilities must address occupational health considerations including vapor exposure controls, thermal burn prevention, and chemical handling procedures to protect operational personnel. The compound's safety profile includes risk statements R36/37/38 (irritating to eyes, respiratory system, and skin) and corresponding safety statements S26-36/37/39 (immediate medical attention upon contact and appropriate protective equipment) [1] [2].
This compound serves as a versatile chemical intermediate with diverse applications across multiple industries. In polymer production, it functions as a monomer in the synthesis of specialty polyesters and copolymers, imparting flexibility and hydrophobicity to the resulting materials. The compound's amphiphilic character makes it particularly valuable in surfactant applications, where it acts as an emulsifier and stabilizer in cosmetic formulations and personal care products. The lubricant industry incorporates this compound into specialized formulations due to its ability to reduce friction and wear while maintaining stability under demanding operating conditions. Additionally, the pharmaceutical sector has explored its potential as a drug delivery enhancer owing to its ability to facilitate transdermal absorption [1].
The industrial significance of this compound continues to evolve with advancing technology and changing market demands. Recent trends focus on developing more sustainable production methods, including the use of bio-based lauryl alcohol derived from vegetable oils rather than petroleum sources. The compound's role as a precursor to sulfosuccinate surfactants represents another growing application area, particularly in mild personal care products requiring enhanced dermatological compatibility. Furthermore, ongoing research investigates its potential in advanced material science applications, including use as a reactive diluent in radiation-curable coatings and as a compatibilizer in polymer blends. These diverse applications underscore the importance of efficient, scalable production processes for this versatile chemical intermediate [1] [7] [2].
The following workflow diagram illustrates the complete industrial production process for this compound, from raw materials through to final product refining:
Diagram 1: Industrial production workflow for this compound showing key reaction and purification stages
Here are answers to some frequently asked questions that you might find helpful.
Q1: What causes maleate isomers to convert to fumarate? The isomerization from the maleate (Z-isomer) to the fumarate (E-isomer) involves rotating around a carbon-carbon double bond, which is normally restricted. This rotation becomes possible through a catalytic intermediate that temporarily breaks the double bond's pi bond. Common mechanisms include radical-based pathways (e.g., using bromine or thiyl radicals) [1] [2] and acid-catalyzed pathways [1].
Q2: I cannot find specific data on Dilauryl Maleate. What should I do? this compound is a specific ester, and its isomerization behavior is likely similar to that of other maleate esters (like dimethyl or diethyl maleate), which are well-studied [1] [3]. The primary difference is the long lauryl alkyl chains, which may influence solubility and reaction rates but not the fundamental mechanism. The strategies below are based on this principle.
Q3: What are the key factors that promote or prevent isomerization? Based on the mechanisms, you can control isomerization by managing several factors summarized in the table below.
| Factor | Promotes Isomerization (Avoid This) | Prevents Isomerization (Do This) |
|---|---|---|
| Radical Initiators | Presence of radical sources (e.g., peroxides, UV light). | Add radical inhibitors (e.g., BHT, hydroquinone); store in inert atmosphere. |
| Light | Direct sunlight or UV light [3]. | Use amber glassware; store in the dark. |
| Heat | Elevated temperatures [1] [2]. | Store and process at low temperatures. |
| Acids/Bases | Presence of acidic or basic conditions [1]. | Maintain neutral pH; use buffered solutions if necessary. |
| Catalytic Impurities | Trace metals or thiol-containing molecules can act as catalysts [2]. | Use high-purity reagents; consider purification steps to remove catalysts. |
If you are encountering isomerization as an undesired side reaction in your work, the following experimental approaches can help you identify the cause and develop a mitigation strategy.
This protocol is adapted from free radical and thiyl radical mechanisms [1] [2].
This protocol is based on simple acid-catalyzed laboratory methods [1].
The following diagrams illustrate the general mechanisms of maleate isomerization, which are applicable to your research on this compound.
Radical Catalysis Mechanism
Troubleshooting Workflow
Based on the available information, here is a consolidated action plan to prevent this compound isomerization:
The table below summarizes key parameters to optimize for improving esterification yield, common resulting issues, and recommended solutions based on general esterification principles and a study on a closely related compound, dilauryl azelate ester [1].
| Parameter | Common Issues (Low Yield) | Optimization Strategies & Solutions |
|---|
| Catalyst System | • Slow reaction kinetics • Catalyst deactivation • Product contamination | • Homogeneous Catalysts: High activity but difficult separation [2]. • Solid Acid Catalysts: Reduce corrosion, ease separation (e.g., ion-exchange resins) [3]. • Enzymatic Catalysts (Lipase): High selectivity, mild conditions [1]. | | Temperature Control | • Low temperature: Slow reaction rate • High temperature: Catalyst decomposition/side reactions | • Find optimal window. Lipase-catalyzed dilauryl azelate synthesis optimized at 40–64 °C [1]. • Use advanced heating like Joule heating for efficient, localized heat [4]. | | Reactant Molar Ratio | • Equilibrium limitation • Excess alcohol difficult to remove | • Shift equilibrium by using excess alcohol. Dilauryl azelate used 1:3 to 1:9 mol ratio (acid:lauryl alcohol) [1]. | | Reaction Time | • Incomplete conversion • Product degradation over long times | • Monitor reaction progress. Dilauryl azelate synthesis time studied in 90–450 min range [1]. | | Water Removal | • Reversible reaction equilibrium limits conversion | • Use Dean-Stark apparatus or molecular sieves to remove water [2]. • Joule heating interface catalysis (JIC) can simultaneously heat and separate water [4]. |
This detailed protocol is adapted from the synthesis of dilauryl azelate ester using lipase [1], which can be directly applied to dilauryl maleate synthesis.
Workflow Overview of Lipase-Catalyzed Esterification Optimization
Step 1: Reaction Setup
Step 2: Parameter Optimization via Design of Experiments (DoE)
Step 3: Reaction Monitoring & Modeling
Step 4: Product Isolation
Q1: What is the most efficient way to predict the optimal conditions for my specific reactor setup? For complex, multi-variable systems like esterification, Artificial Neural Networks (ANNs) are highly effective. After running a limited set of initial experiments (e.g., using CCRD), an ANN model can learn the non-linear relationships between your input parameters and the yield, accurately predicting the best possible conditions for your setup [1].
Q2: Why would I choose a lipase catalyst over a traditional acid catalyst like sulfuric acid? While sulfuric acid is highly active, lipase catalysts offer significant advantages:
Q3: The reaction seems to have stalled before full conversion. What could be the cause? Esterification is an equilibrium-limited process. The most common cause for a stalled reaction is the buildup of water, which shifts the equilibrium back to the reactants. Ensure you are effectively removing water from the reaction mixture, for example, by using a Dean-Stark apparatus or molecular sieves [2].
Q4: Are there novel heating methods that can improve efficiency? Yes, emerging technologies like Joule heating interface catalytic (JIC) systems show great promise. This method uses an electric current to instantly heat a catalytic surface (e.g., a functionalized covalent organic framework), simultaneously providing heat and actively helping to separate the co-product water. This can break equilibrium limitations and achieve conversions higher than the theoretical limit of conventional heating [4].
The synthesis of dilauryl maleate primarily involves the esterification of maleic acid with lauryl alcohol, a reaction that is equilibrium-driven and requires careful temperature management to achieve high conversion rates while minimizing side reactions [1]. The general reaction is:
Maleic Acid + 2 Lauryl Alcohol → this compound + 2 Water [1]
The table below summarizes the key parameters for laboratory-scale synthesis, with temperature being a central factor [1].
| Parameter | Typical Range | Optimal Condition |
|---|---|---|
| Temperature | 120 - 170 °C | 140 - 150 °C |
| Reaction Time | 5 - 8 hours | 6 - 7 hours |
| Molar Ratio (Acid:Alcohol) | 1:3 to 1:5 | 1:4 |
| Catalyst Loading (% w/w) | 0.5 - 2.0% | 1.0 - 1.5% |
The workflow for the synthesis and its critical control points can be visualized as follows:
Here is a detailed methodology for the laboratory-scale synthesis of this compound via direct esterification, incorporating best practices for temperature control.
Procedure:
The table below addresses specific problems you might encounter related to temperature control during the synthesis.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Conversion / Yield | Temperature too low; reaction kinetics are slow. | Ensure temperature is maintained in the 140-150°C range. Use an excess of lauryl alcohol (e.g., 1:4 molar ratio) to drive the equilibrium [1]. |
| Product Discoloration | Temperature is too high, leading to thermal decomposition of the product or reactants. | Carefully control the heating and do not exceed 170°C. Using an inert atmosphere (e.g., nitrogen purge) can also help prevent oxidation [1]. |
| Slow Reaction Rate | Inefficient heat transfer or insufficient catalyst activity. | Ensure proper agitation (300-500 rpm) and verify catalyst integrity. Consider using a more active catalyst like phosphotungstic acid [1]. |
| Water Not Efficiently Removed | Reflux system is inefficient, pushing the equilibrium towards reactants. | Check the Dean-Stark apparatus setup. Adding a molecular sieve (4-10% w/w) to the reaction mixture can help absorb water and shift the equilibrium [1]. |
Q1: What is the impact of using different catalysts on the required reaction temperature? Different catalysts have varying activities, which can influence the optimal temperature window. The table below compares common catalysts. While temperature remains critical, a highly active catalyst might allow for a slightly lower temperature or shorter reaction time [1].
| Catalyst Type | Typical Temp. Range | Conversion | Key Considerations |
|---|---|---|---|
| Sulfuric Acid | 140-150 °C | 85-90% | High activity; requires neutralization & purification [1]. |
| Phosphotungstic Acid | 130-140 °C | 90-95% | Highest activity; cost may be a factor [1]. |
| Amberlyst-15 | 140-160 °C | 80-85% | Heterogeneous, recyclable; easier separation [1]. |
Q2: Can I use maleic anhydride instead of maleic acid as a starting material? Yes. Using maleic anhydride is a common alternative and often proceeds in two stages: a rapid monoesterification followed by a slower esterification to the diester. This method can offer advantages in water management [1].
Q3: Why is continuous water removal so critical for this reaction? The esterification reaction is an equilibrium process. According to Le Chatelier's principle, continuously removing one of the products (water) shifts the equilibrium position to the right, favoring the formation of more this compound ester and significantly increasing the yield [1].
It's important to be aware of the broader context for this compound:
For an ester like dilauryl maleate, common purification techniques include chromatography and crystallization. The table below summarizes these methods for your evaluation.
| Method | Typical Application | Key Advantages | Key Limitations |
|---|---|---|---|
| Flash Chromatography [1] | Separation of organic compounds and mixtures. | Rapid separation; handles gram-scale quantities; good for removing unreacted starting materials (e.g., lauryl alcohol, maleic anhydride). | Requires method development; uses significant solvent. |
| Column Chromatography [1] | Separation and purification of synthetic products. | High separation efficiency; scalable from milligram to gram quantities. | Time-consuming; requires more solvent than flash chromatography. |
| Crystallization | Purification of solids or waxy substances. | Can produce high-purity material; often used as a final polishing step. | Requires identification of a suitable solvent system; may require low temperatures for waxy esters. |
Here are some frequently encountered challenges and potential solutions during the purification process.
Q1: My final product has a lower-than-expected melting point or shows multiple spots on a TLC plate. What does this indicate?
Q2: How can I quickly monitor the progress of my purification?
Q3: I am struggling to separate this compound from its fumarate isomer. What can I do?
For a rigorous and quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Detailed HPLC Methodology for this compound This protocol is adapted from general principles of HPLC analysis of organic esters [4] [3].
The workflow for this analytical method is outlined below.
Determining Purity by HPLC:
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) × 100
The synthesis of this compound involves the esterification of maleic acid (or maleic anhydride) with lauryl alcohol, requiring an acid catalyst [1]. Amberlyst resins are a suitable heterogeneous catalyst for this reaction.
The table below compares two Amberlyst catalysts mentioned in the search results that are relevant for esterification reactions.
| Resin Name | Amberlyst 15 [2] | Amberlyst A21 [3] [4] |
|---|---|---|
| Acidity/Basicity | Strongly acidic | Weakly basic |
| Functional Group | Sulfonic acid [2] | Dimethylamino [3] |
| Matrix Structure | Macroreticular (styrene divinylbenzene) [2] | Macroporous (styrene divinylbenzene) [3] |
| Primary Uses | Esterification, etherification, olefin hydration [2] | Michael additions, conversion of carbonyls to oximes [3] [4] |
| Suitability for this compound Synthesis | Recommended - Strongly acidic catalysts are explicitly mentioned for this synthesis [1]. | Not recommended - A21 is a base catalyst and is not suitable for acid-catalyzed esterification. |
Here is a detailed methodology for synthesizing this compound on a laboratory scale, based on the procedures found in the search results [1].
The diagram below outlines the key stages of the laboratory-scale synthesis process.
Q1: Why is my conversion rate of this compound low?
Q2: Can I reuse the Amberlyst catalyst, and how do I regenerate it? Yes, a key advantage of Amberlyst 15 is its reusability. After the reaction, separate the resin by filtration, wash it thoroughly with a solvent like methanol or acetone to remove any organic residues, and then dry it. The search results note that the resin has "excellent physical, thermal and chemical stability," which supports its reuse over multiple cycles [2].
Q3: The reaction mixture is too viscous. How can I improve mixing?
Q4: What personal protective equipment (PPE) is required when handling these materials? While the search results do not specify PPE for Amberlyst 15, they do for the basic Amberlyst A21, which includes eyeshields, gloves, and a type N95 respirator [3]. As a general lab practice, you should wear appropriate gloves, safety glasses, and a lab coat when handling all chemicals and catalysts.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Yield | Incorrect temperature, unbalanced stoichiometry, inefficient water removal, insufficient catalyst [1]. | Verify heater calibration, use excess alcohol, check Dean-Stark apparatus, ensure correct catalyst loading [1]. |
| Slow Reaction Rate | Temperature too low, poor mixing, catalyst deactivation [1]. | Increase temperature to optimal range (140-150°C), increase stirrer speed (300-500 rpm), regenerate or replace catalyst [1]. |
| Product Purity Issues | Incomplete reaction, side reactions, insufficient purification. | Monitor reaction with TLC, ensure temperature does not exceed recommended range to minimize side products, optimize washing steps during purification. |
Molecular sieves are crystalline aluminosilicates (zeolites) with a uniform, microporous structure that allows them to selectively adsorb molecules based on size and polarity [1]. Their strong affinity for water makes them excellent for deep drying, capable of reducing water content to less than 1 ppm in some applications [2].
For researchers, the key to success is selecting the correct type of molecular sieve and following a proper activation and usage protocol.
Choosing the appropriate molecular sieve type is the most critical step. The right choice depends on the molecular size of the substance you are drying to ensure water is adsorbed without adsorbing the desired product.
The table below summarizes the common types used for water removal:
| Molecular Sieve Type | Pore Size (Å) | Key Characteristics & Selectivity | Recommended Application in Your Context |
|---|---|---|---|
| 3A | 3 | Highly selective for water only; excludes larger molecules [2] [3]. | Preferred choice for drying most organic solvents, especially polar solvents like ethanol and methanol. It should be your first candidate for testing with dilauryl maleate. |
| 4A | 4 | Adsorbs water, ammonia, and CO₂ [2]. Stronger water capacity than 3A [3]. | Use if you are certain water is the only small molecule present, as it may co-adsorb other small molecules from your reaction mixture. |
| 13X | 10 | High adsorption capacity; used for larger molecules [2]. | Not recommended for standard dehydration, as it will adsorb many organic compounds besides water. |
For your work with this compound, a 3A molecular sieve is highly recommended to start with. Its pore size is perfect for admitting water molecules (kinetic diameter ~2.6 Å) while excluding larger molecules, thus preventing the unwanted adsorption of your reactant or product [2] [4].
Follow this detailed workflow to effectively use molecular sieves in your experiments. The process involves activation, addition to your reaction mixture, and monitoring.
Activation (Step 1): This is a crucial step. Fresh or spent molecular sieves must be activated to remove adsorbed water and contaminants [5] [6]. The energy required for desorption is typically provided by thermal regeneration (Temperature Swing Adsorption - TSA) [7] [5].
Addition and Monitoring (Steps 3 & 4): Add the activated, cooled sieves directly to your reaction vessel. The time to reach the desired dryness depends on factors like flow rate, temperature, and the initial water content [6]. Monitor the reaction to detect breakthrough—when the sieves become saturated and can no longer adsorb water [6].
The table below outlines common problems you might encounter and their solutions.
| Problem | Possible Cause | Troubleshooting Tips |
|---|---|---|
| Short Bed Life / Early Breakthrough [6] | Sieve saturation occurring faster than expected. | Check feed for high contaminant load; Ensure proper regeneration; Confirm sieve type is suitable for application. |
| Reduced Adsorption Capacity [6] | Sieves not working as effectively as before. | Evaluate regeneration process (temp/time/purge gas); Look for poisoning by heavy hydrocarbons or other contaminants; Sieves may be at end of lifecycle. |
| Pressure Drop [6] | Significant pressure difference across the sieve bed. | Inspect bed for physical damage or clogging from fine particles (attrition); Ensure the bed is properly packed to avoid channeling. |
| Heating During Use | The adsorption process is exothermic. | This is a normal characteristic of molecular sieves as water is trapped, releasing heat [6]. |
I hope this technical guide provides a solid foundation for your work. Since specific data on this compound is unavailable, you may need to adapt these general principles.
For reference in your experimental work, here are the key identifiers and properties of dilauryl maleate.
The following table summarizes its known physical properties [2]:
| Property | Value |
|---|---|
| Boiling Point | 521.8 °C at 760 mmHg |
| Flash Point | 245.2 °C |
| Density | 0.921 g/cm³ |
| Vapor Pressure | 5.52E-11 mmHg at 25°C |
| Refractive Index | 1.463 |
While direct stability data for this compound is lacking, you can establish its stability profile using forced degradation studies, a standard methodology in pharmaceutical development [3]. The core principle is to subject the compound to exaggerated stress conditions and use a stability-indicating method (like HPLC) to monitor for degradation products.
The workflow below outlines the general process for conducting these studies.
This protocol is adapted from a published study on another maleate compound, flupirtine maleate, and can serve as a template for investigating this compound [3].
1. Preparation of Stock Solution
2. Stress Conditions to Apply
3. HPLC Analysis of Degradation
Q1: What is the primary chemical reaction used to synthesize this compound?
It is primarily synthesized via the esterification of maleic acid with lauryl alcohol. This reaction requires an acid catalyst and is typically performed under reflux conditions to drive the equilibrium toward product formation by removing water [1].
Maleic Acid + 2 Lauryl Alcohol → this compound + 2 Water
Q2: What are the main applications of this compound in research and industry? Based on the available information, its applications include:
Q3: What is a stability-indicating method (SIAM), and why is it critical? A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately and reliably measure the active ingredient without interference from degradation products, excipients, or other potential impurities. It is a regulatory requirement to prove that the method is "stability-indicating," meaning it can detect changes in the active ingredient's potency over time [3].
| Scenario | Possible Cause | Suggested Action |
|---|---|---|
| Low conversion during synthesis | Inefficient catalyst, incorrect stoichiometry, or inadequate water removal [1]. | Optimize catalyst type/loading (e.g., phosphotungstic acid, Amberlyst resins). Use a 1:4 molar ratio of acid to alcohol. Use a Dean-Stark apparatus or molecular sieves [1]. |
| Multiple unknown peaks in HPLC | Significant degradation under stress conditions [3]. | Identify and characterize major degradation products (D1, D2, etc.) using techniques like NMR and mass spectrometry to understand degradation pathways [3]. |
| Poor peak shape in HPLC | Interaction with residual silanols on the column [3]. | Add a masking agent like 0.2% triethylamine to the mobile phase and adjust pH to 3.0-3.1 to improve peak shape [3]. |
The following table summarizes key physical properties of Diallyl maleate that are critical for its handling in a laboratory setting [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 999-21-3 [1] |
| Molecular Formula | C10H12O4 [1] |
| Physical State | Clear, colorless liquid [1] |
| Odor | Pungent [1] |
| Melting Point | -47 °C (-52.6 °F) [1] [2] |
| Boiling Point | 106-116 °C at 4 mmHg [1] [2] |
| Density | 1.074 g/mL at 20 °C [1] [2] |
| Flash Point | 121 °C (249.8 °F) (closed cup) [2] |
| Recommended Storage | 2-8°C (35.6-46.4 °F) [1] [2] |
| Water Solubility | 151.2 mg/L at 25 °C [1] |
| Vapor Pressure | 4 mmHg at 25 °C [1] [2] |
| Vapor Density | 6.6 (vs air) [1] [2] |
Here are answers to common questions regarding the low-temperature handling of Diallyl maleate.
Q1: What are the primary considerations for storing Diallyl maleate?
Diallyl maleate should be stored at cold temperatures between 2-8°C [1] [2]. This is primarily to prevent its self-polymerization over time. The monomer is typically supplied with a stabilizer, such as Hydroquinone (HQ), to inhibit premature polymerization [1].
Q2: What happens to Diallyl maleate when it is cooled to its melting point?
The melting point of Diallyl maleate is -47 °C [1] [2]. When cooled to this temperature, the liquid will solidify. This extremely low freezing point means the material will remain a liquid in standard laboratory freezer conditions (-20 °C). Handling the substance at very low temperatures requires protection against cryogenic burns and the use of materials compatible with such temperatures.
Q3: How should I handle Diallyl maleate if it has been stored in a cold environment?
When removing the compound from cold storage, moisture condensation on the container can be an issue. Allow the sealed container to warm to ambient temperature in a fume hood before opening to prevent water absorption and to minimize exposure to vapors. The pungent odor and vapor pressure indicate that inhalation is a concern [1].
Personal Protective Equipment (PPE) The recommended personal protective equipment includes eyeshields, faceshields, gloves, and type ABEK respirator filters [2].
Hazard Classification Diallyl maleate is classified with the following hazard statements [1] [2]:
The following diagram outlines a general experimental workflow for casting polymer plates using Diallyl maleate, based on a research procedure [3].
Detailed Methodology [3]:
Q1: What is dilauryl maleate and how does it function as a wax inhibitor? this compound is a chemical compound known to act as a wax inhibitor or pour point depressant in crude oil. Its primary function is to prevent the formation and deposition of wax crystals, which can block pipelines and impede flow [1].
It is typically synthesized as part of a copolymer. A common and effective formulation is a copolymer reaction between maleic anhydride and a long-chain 1-olefin (e.g., 1-octadecene). The resulting polymer is then esterified to create the final inhibitor, such as this compound [1]. The mechanism involves the inhibitor molecule incorporating into the growing wax crystals, disrupting their structure and preventing them from forming a rigid network that would cause the oil to gel or deposit on pipe walls [2].
Q2: During a cold finger experiment, my wax deposit remains soft and does not form a hard crust. Is the inhibitor working? Yes, this is a sign that the inhibitor is likely working. Effective inhibitors like this compound do not always prevent the initial crystallization of wax. Instead, they modify the crystal shape, resulting in a softer, less adhesive deposit that is more easily removed by the shear force of the flowing oil [2]. You can quantify this effect by measuring the hardness of the deposit and comparing it to a control experiment with no inhibitor.
Q3: I am testing a new crude oil sample, and my inhibitor seems ineffective. What factors should I investigate? The effectiveness of a wax inhibitor is highly dependent on the specific composition of the crude oil. Key factors to investigate include:
The table below summarizes the quantitative effect of shear rate on the performance of different inhibitor types, demonstrating that an optimal shear rate exists for maximum deposit reduction [2].
| Shear Rate (rpm) | Wax Deposit Trend (General) | Performance of EVA Inhibitor | Key Takeaway |
|---|---|---|---|
| 0 - 400 rpm | Significant decrease | 33.33% reduction at 400 rpm | Increased shear improves deposit removal |
| ~400 rpm | Minimum deposit observed | Strongest effect | Optimal performance at intermediate shear |
| 600 rpm | Slight increase | Performance decreases | Very high shear can reduce effectiveness |
The cold finger test is a standard method for evaluating wax inhibitors. Here is a detailed protocol based on the search results [2].
1. Objective: To determine the effectiveness of this compound (or other inhibitors) in reducing wax deposition under controlled temperature and shear conditions.
2. Materials:
3. Method:
4. Calculation:
Calculate the Paraffin Inhibition Efficiency (PIE) using the formula:
PIE (%) = [(W_f - W_t) / W_f] * 100
Where W_f is the weight of wax deposit from a test without inhibitor, and W_t is the weight of wax deposit from a test with inhibitor [2].
The following diagram illustrates the experimental workflow and the mechanism of wax inhibition.
Based on the gathered information, here is a logical framework for diagnosing common problems when testing wax inhibitors.
The quantitative data below is summarized from a 1944 study that investigated the properties of pure and mixed monolayers of these two compounds [1].
| Compound | Molecular Formula | Molecular Weight (g/mol) | Average Area per Molecule (Ų) | Collapse Pressure (dynes/cm) |
|---|---|---|---|---|
| Dilauryl Maleate | ( C_{28}H_{52}O_4 ) | 452.71 [2] [3] | 66 [1] | 42.5 [1] |
| Dilauryl Fumarate | Information not available in search results | Information not available in search results | 55 [1] | 46.5 [1] |
The data in the table above was generated using a Langmuir trough method to study monolayers at the air-water interface [1]. Here is a generalized workflow of the key steps involved:
The collapse pressure is a critical parameter read from the resulting graph, representing the point at which the tightly packed monolayer structure mechanically fails [1].
The primary reason for the superior stability of dilauryl fumarate lies in the spatial configuration of the two compounds, as illustrated below.
The linear structure of the trans-configured fumarate allows molecules to pack closer together, leading to stronger van der Waals interactions and a mechanically stronger film [1].
The core difference between cis and trans isomers lies in the spatial arrangement of atoms around a rigid bond, most commonly a carbon-carbon double bond [1] [2]. This difference, while seemingly small, can lead to significant changes in a molecule's physical properties and biological activity [1] [3].
The diagram below illustrates how this restricted rotation leads to different isomeric structures.
Based on the established chemical principles, here are the general property differences you would typically investigate for dilauryl maleate isomers. Note that these are trends, and the exact values must be determined experimentally for the specific compound.
| Property | Cis Isomer (Expected) | Trans Isomer (Expected) | Underlying Principle |
|---|---|---|---|
| Molecular Shape & Polarity | Bent structure; net dipole moment [1] [2] | More linear structure; no net dipole (or canceled) [1] [2] | Cis arrangement often prevents dipole cancellation. |
| Boiling Point | Higher [1] [2] | Lower [1] [2] | Greater polarity in cis isomers leads to stronger intermolecular forces. |
| Melting Point & Solubility | Lower melting point; higher solubility in polar solvents [1] | Higher melting point; lower solubility [1] | Less symmetrical cis isomers pack less efficiently in a crystal lattice. |
| Stability | Generally less stable [1] | Generally more stable [1] | Trans isomer often has reduced steric strain between groups. |
| Biological Activity | Can be drastically different (e.g., Cisplatin vs. Transplatin) [1] [3] | Can be drastically different and often inactive [1] [3] | Specific 3D shape is critical for interacting with biological targets. |
To build the comparison guide you need, here are key experimental protocols used to characterize geometric isomers, drawn from general analytical chemistry and the search results.
The workflow below outlines the logical relationship and assessment methods for these key experiments.
The table below summarizes key properties of dilauryl maleate alongside other alkyl maleate esters, highlighting the impact of alkyl chain length. Data is primarily derived from technical synthesis information [1].
Table: Comparison of Maleate Ester Properties by Alkyl Chain Length
| Compound Name | Alkyl Chain Length | Molecular Formula | Molecular Weight (g/mol) | Key Properties and Applications |
|---|---|---|---|---|
| This compound | C12 | C28H52O4 | 452.7 | Two long-chain lauryl groups; amphiphilic; used in polymers, surfactants, lubricants [1]. |
| Didecyl Maleate | C10 | C24H46O4 | 398.6 | Intermediate chain length; similar applications to this compound [1]. |
| Dioctyl Maleate | C8 | C22H42O4 | 370.6 | Shorter alkyl chains; results in lower viscosity compounds [1]. |
| Diethyl Maleate | C2 | C10H18O4 | 202.25 | Small molecular size; more volatile [1]. |
| Dimethyl Maleate | C1 | C6H10O4 | 174.15 | Smallest size; higher polarity [1]. |
The longer alkyl chains in this compound contribute to distinct physical properties, including lower volatility and higher hydrophobicity compared to shorter-chain analogs like diethyl or dimethyl maleates [1].
The primary method for synthesizing this compound is the acid-catalyzed esterification of maleic acid with lauryl alcohol [1]. The following workflow and detailed protocol outline the process.
Detailed Experimental Methodology for Laboratory-Scale Synthesis [1]:
The properties of this compound are a specific example of a general principle in molecular design: alkyl chain engineering. Studies across various chemical domains confirm that alkyl chain length is a critical parameter for tuning material properties [2] [3] [4].
The table below synthesizes available data for plasticizers that are commonly discussed as alternatives in the literature, particularly for medical applications like PVC medical devices.
| Plasticizer | Key Advantages | Key Limitations | Notable Experimental Findings |
|---|---|---|---|
| DEHP (Reference) | Good efficiency, low cost, durability [1]. | Documented health and environmental risks; can leach out of polymers [1] [2]. | Used as a baseline for comparison in studies [2]. |
| TOTM (Trioctyl Trimellitate) | Extremely low volatility, high migration resistance, good chemical resistance [2]. | Lower plasticizing efficiency, higher cost [2]. | Ranked best overall alternative in a medical device evaluation (Total points: 17 vs. DEHP's 16) [2]. |
| DINCH (Di-isononyl cyclohexane) | Good toxicological profile, minimal red blood cell hemolysis [2]. | Supply limitations, lower efficiency [2]. | Recommended for blood-contact applications; showed a hemolysis rating of 2 (better than DEHP's 1) [2]. |
| DOTP/DEHT (Di-octyl terephthalate) | Low cost, excellent toxicological profile [2]. | Poor migration resistance, can cause hemolysis [2]. | Received poor ratings for efficiency and migration [2]. |
| Citrates (ATBC, BTHC) | Bio-based, biodegradable, good toxicological properties [2] [3]. | ATBC has poor compatibility; BTHC is very expensive [2]. | A 2025 study ranked ATBC's biocompatibility in SD rats as second-best after ESBO [3]. |
| ESO (Epoxidized Soybean Oil) | Bio-based, low toxicity [3]. | Information not covered in available reports. | Showed the highest biocompatibility in a 2025 toxicological study on SD rats [3]. |
| Dilauryl Maleate | Theoretical/General Use: Low volatility, good electrical resistance, resistance to extraction by water and oils [4]. | Data Gap: No specific efficiency, compatibility, or toxicity data for medical/drug development applications was found. | Data Gap: No experimental comparison data or migration studies were available in the search results. |
For the plasticizers where data is available, researchers use specific experimental protocols to evaluate performance and safety, which can serve as a model for assessing any plasticizer, including this compound.
Key Evaluation Parameters: Researchers typically assess alternatives against established plasticizers like DEHP using a multi-parameter system. Based on an analysis of medical device plasticizers, the key criteria include [2]:
Example Experimental Protocol: A 2025 study compared the biological toxicity of several plasticizers using the following methodology [3]: